2-Cianoetil N,N-diisopropilclorofosforamidita

Descripción general

Descripción

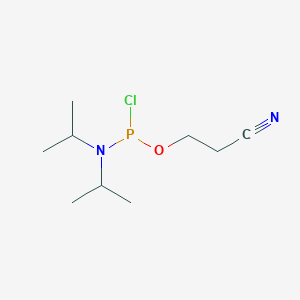

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a chemical compound widely used in organic synthesis, particularly in the field of DNA synthesis. It is known for its role as a phosphorylation reagent, facilitating the incorporation of phosphate groups into organic molecules. The compound has the molecular formula C₉H₁₈ClN₂OP and a molecular weight of 236.68 g/mol .

Aplicaciones Científicas De Investigación

Intermediario en Síntesis Orgánica

2-Cianoetil N,N-diisopropilclorofosforamidita es un intermediario útil en la síntesis orgánica . Desempeña un papel crucial en la formación de varios compuestos orgánicos.

Reactivo de Protección en la Síntesis de ADN

Este compuesto actúa como un reactivo de protección en la síntesis de ADN . Ayuda a proteger la molécula de ADN durante el proceso de síntesis, asegurando que la estructura del ADN no esté dañada o alterada.

Monofosforilación Selectiva de Carbohidratos

This compound participa en la monofosforilación selectiva de carbohidratos . Este proceso es esencial en el estudio y manipulación de carbohidratos en varios campos de investigación.

Monofosforilación Selectiva de Nucleósidos

De manera similar, este compuesto también se utiliza para la monofosforilación selectiva de nucleósidos . Esto es particularmente importante en el campo de la bioquímica y la biología molecular.

Conversión de Ribonucleósidos Protegidos a Fosforamiditas

Juega un papel esencial en la conversión de ribonucleósidos protegidos a fosforamiditas . Este proceso es un paso clave en la síntesis de moléculas de ARN.

Reactivo Fosforilante en la Síntesis de Oligodexirribonucleótidos

This compound se utiliza como un reactivo fosforilante para grupos 3′-hidroxilo en la síntesis de oligodexirribonucleótidos . Este es un proceso crítico en el campo de la ingeniería genética y la biotecnología.

Mecanismo De Acción

Target of Action

The primary target of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is nucleosides and carbohydrates . It plays a crucial role in the selective monophosphorylation of these molecules, which is a key step in various biochemical processes .

Mode of Action

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite interacts with its targets by acting as a phosphitylating reagent . It facilitates the conversion of protected ribonucleosides to phosphoramidites . This interaction results in changes at the molecular level, enabling the synthesis of oligodeoxyribonucleotides .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of oligodeoxyribonucleotides . By acting as a phosphitylating reagent, it enables the conversion of protected ribonucleosides to phosphoramidites . This is a critical step in the pathway, leading to downstream effects such as the formation of oligodeoxyribonucleotides .

Pharmacokinetics

Given its role in the synthesis of oligodeoxyribonucleotides, it can be inferred that its bioavailability would be crucial for its function .

Result of Action

The molecular and cellular effects of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite’s action include the formation of oligodeoxyribonucleotides . These are short DNA molecules that have wide-ranging applications in genetic testing, research, and forensic analysis .

Action Environment

The action, efficacy, and stability of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it is typically stored in a dry environment to maintain its stability and effectiveness

Análisis Bioquímico

Biochemical Properties

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is involved in the selective monophosphorylation of carbohydrates and nucleosides . It interacts with these biomolecules, facilitating their conversion to phosphoramidites . The nature of these interactions is primarily chemical, involving the transfer of a phosphate group to the biomolecule.

Cellular Effects

The effects of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite on cells are primarily related to its role in DNA synthesis . By acting as a protecting reagent, it influences cell function by enabling the synthesis of DNA strands. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite exerts its effects through its role in the synthesis of DNA . It acts as a protecting reagent, facilitating the conversion of protected ribonucleosides to phosphoramidites . This involves binding interactions with these biomolecules and can result in changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite may change due to factors such as its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and are not currently available in the literature.

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is typically synthesized through the reaction of chlorophosphite with 2-cyanoethyl diisopropylamine. The reaction involves the following steps:

Chlorophosphite Preparation: Chlorophosphite is prepared by reacting phosphorus trichloride with an alcohol.

Reaction with 2-Cyanoethyl Diisopropylamine: The chlorophosphite is then reacted with 2-cyanoethyl diisopropylamine under controlled conditions to yield 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

Industrial Production Methods

In industrial settings, the production of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Phosphorylation Reactions: It is commonly used in phosphorylation reactions to introduce phosphate groups into organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and alcohols. The reactions

Actividad Biológica

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a phosphoramidite compound widely utilized in the synthesis of oligonucleotides, particularly in the context of RNA interference (RNAi) and other nucleic acid-based therapeutics. Its biological activity primarily revolves around its role as a building block for the formation of oligonucleotides that can modulate gene expression. This article reviews the synthesis, applications, and biological evaluation of this compound, highlighting key research findings and case studies.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite has the following chemical characteristics:

- Molecular Formula : C₉H₁₈ClN₂O₂P

- Molecular Weight : 236.68 g/mol

- CAS Number : 89992-70-1

This compound is known for its high reactivity, which facilitates the phosphorylation of nucleosides during oligonucleotide synthesis. However, its instability at room temperature and tendency to undergo undesired reactions with nucleobases pose challenges in its application .

The synthesis of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite typically involves the reaction of diisopropylamine with chlorophosphoryl cyanide. This process results in a highly reactive phosphoramidite that can be utilized in automated solid-phase oligonucleotide synthesis .

The mechanism by which this compound exerts its biological effects is primarily through the formation of phosphodiester bonds in nucleic acids. When incorporated into oligonucleotides, it enables the production of small interfering RNAs (siRNAs) that can effectively silence target genes by promoting RNA degradation via the RNA-induced silencing complex (RISC) .

RNA Interference

One of the most significant applications of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is in the field of RNA interference (RNAi). Research has demonstrated that siRNAs synthesized using this phosphoramidite can effectively reduce off-target effects while maintaining on-target activity. For instance, studies have shown that introducing derivatives into siRNA strands can lead to a significant suppression of off-target activity without compromising gene silencing efficacy .

Case Studies

- siRNA Development : In a study focused on developing siRNAs with enhanced specificity, researchers incorporated 2-cyanoethyl N,N-diisopropylchlorophosphoramidite into various nucleoside sequences. The resulting siRNAs demonstrated improved performance in cellular assays, effectively silencing target genes while minimizing unintended interactions with non-target sequences .

- Photoregulated Gene Silencing : Another innovative application involved synthesizing photo-switchable siRNAs using this phosphoramidite. These siRNAs could be activated or deactivated by exposure to specific wavelengths of light, providing a novel approach to control gene expression temporally .

Efficacy and Stability

Research indicates that while 2-cyanoethyl N,N-diisopropylchlorophosphoramidite allows for efficient oligonucleotide synthesis, it also presents challenges related to stability and reactivity. Comparative studies have shown that newer phosphoramidites, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphoramidite, may offer improved yields and lower reactivity issues during synthesis .

Comparative Table of Phosphoramidites

| Property | 2-Cyanoethyl N,N-Diisopropylchlorophosphoramidite | 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphoramidite |

|---|---|---|

| Stability | Moderate; sensitive to moisture and temperature | Higher; more stable under standard conditions |

| Yield | Variable; often lower due to side reactions | Generally higher; fewer undesired byproducts |

| Reactivity | High; prone to side reactions with nucleobases | Lower; more controlled reactivity |

Propiedades

IUPAC Name |

3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTBDIBOOIAZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370534 | |

| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89992-70-1 | |

| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89992-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanoethyl diisopropylchlorophos phoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.